1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid

Catalog No.
S6586591
CAS No.
2135331-49-4
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic a...

CAS Number

2135331-49-4

Product Name

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid

IUPAC Name

1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c11-5-7-1-2-8(12-6-7)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14)

InChI Key

JGTJBYSKUOQGKU-UHFFFAOYSA-N

SMILES

C1CC1(C2=NC=C(C=C2)C#N)C(=O)O

Canonical SMILES

C1CC1(C2=NC=C(C=C2)C#N)C(=O)O

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structure, which consists of a cyclopropane ring fused with a pyridine ring and a carboxylic acid functional group. The molecular formula for this compound is C10H8N2O2C_{10}H_{8}N_{2}O_{2}, and its molecular weight is approximately 188.18 g/mol. This compound features a cyano group attached to the pyridine ring, which significantly influences its chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The primary function of 1-(5-Cytopyridin-2-yl)cyclopropane-1-carboxylic acid is proposed to be the inhibition of Cytochrome P450 (CYP) enzymes, specifically CYP2C9, CYP2D6, and CYP3A4, which are involved in drug metabolism []. However, detailed information regarding the specific mechanism of inhibition is not available in the current literature.

The chemical reactivity of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid can be attributed to both the carboxylic acid group and the cyano group. Potential reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic reactions, allowing for further functionalization.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of cyclopropane derivatives.

These reactions highlight its versatility as a building block in organic synthesis .

Research into the biological activity of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid has indicated potential pharmacological properties. Compounds featuring pyridine and cyclopropane moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest that similar compounds can inhibit tumor growth in specific cancer cell lines.
  • Neuroprotective Effects: There is potential for neuroprotective applications, particularly related to neurological disorders.

Further investigations are required to fully elucidate its biological mechanisms and therapeutic potentials .

Several synthetic routes can be employed to produce 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid:

  • Cyclopropanation Reactions: Utilizing cyclopropanation techniques involving diazo compounds or transition metal catalysts to form the cyclopropane ring.
  • Pyridine Functionalization: Starting from 5-cyanopyridine, various functionalization methods can introduce the cyclopropane and carboxylic acid groups.
  • Carboxylation Reactions: Employing carboxylation techniques on suitable precursors to introduce the carboxylic acid functionality.

These methods demonstrate the compound's accessibility for further research and development in synthetic chemistry .

The applications of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid span multiple fields:

  • Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its biological activity.
  • Agrochemicals: Development of new pesticides or herbicides that leverage its structural properties.
  • Material Science: Investigation into polymeric materials that incorporate this compound for enhanced properties.

Its unique structure provides opportunities for innovation in these sectors .

Interaction studies involving 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid are crucial for understanding its behavior in biological systems. These studies typically focus on:

  • Protein Binding Affinity: Evaluating how well the compound interacts with target proteins, which can inform its therapeutic potential.
  • Metabolic Pathways: Investigating how the compound is metabolized within biological systems, providing insights into safety and efficacy.

Such studies are essential for advancing this compound toward practical applications in medicine and agriculture .

Several compounds share structural similarities with 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid0.92Methyl group instead of cyano
1-(3-Methylpyridin-2-yl)cyclopropanecarboxylic acid0.88Different position of methyl substitution
1-(4-Methylpyridin-2-yl)cyclopropanecarboxylic acid0.85Variation in methyl position affecting reactivity
1-(Pyridin-2-yl)cyclopropanecarboxylic acid0.84Lacks cyano group, altering biological activity

These compounds illustrate variations that impact their chemical behavior and potential applications, highlighting the uniqueness of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid within this class of molecules .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

188.058577502 g/mol

Monoisotopic Mass

188.058577502 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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